2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
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Overview
Description
2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound It is characterized by the presence of an acetamido group and a pyrimidin-2-yloxy group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the pyrimidin-2-yloxy group, and the acetamido group. Common synthetic routes may involve:
Cyclohexyl Ring Formation: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of Pyrimidin-2-yloxy Group: This step may involve nucleophilic substitution reactions where a pyrimidine derivative reacts with a cyclohexyl intermediate.
Acetamido Group Addition: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic agents.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: Unique due to its specific functional groups and ring structure.
Other Acetamido Compounds: Compounds with similar acetamido groups but different ring structures or substituents.
Pyrimidin-2-yloxy Derivatives: Compounds with the pyrimidin-2-yloxy group attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-acetamido-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-10(19)17-9-13(20)18-11-3-5-12(6-4-11)21-14-15-7-2-8-16-14/h2,7-8,11-12H,3-6,9H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDJGYQEISVDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CCC(CC1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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